molecular formula C11H12O2 B8636201 Methyl 4-allylbenzoate

Methyl 4-allylbenzoate

Cat. No.: B8636201
M. Wt: 176.21 g/mol
InChI Key: XLZPPHWBAKACEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-allylbenzoate is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

methyl 4-prop-2-enylbenzoate

InChI

InChI=1S/C11H12O2/c1-3-4-9-5-7-10(8-6-9)11(12)13-2/h3,5-8H,1,4H2,2H3

InChI Key

XLZPPHWBAKACEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100 mL flask containing copper(I) cyanide (0.85 g, 9.54 mmol) and lithium chloride (0.81 g, 19.08 mmol) was placed under vacuum and heated to 150° C. for 90 minutes, and then cooled to room temperature. A 500 mL flask containing a solution of methyl 4-iodobenzoate (12.5 g, 47.7 mmol) in tetrahydrofuran (75 mL) under argon was cooled to −25° C. and isopropylmagnesium chloride—lithium chloride complex (49.1 mL, 1 M, 49.1 mmol) was added over 16 minutes while the internal temperature was maintained at below −20° C. After 45 minutes, the copper(I) cyanide and lithium chloride were dissolved in tetrahydrofuran (20 mL) with sonication, and the resulting solution was transferred to the clear, orange reaction mixture via cannula. After an additional 25 minutes, allyl bromide (4.13 mL, 47.7 mmol) was added over 10 min while the reaction temperature was kept below −15° C., and then the reaction was kept at −5° C. for 24 hours. 60 mL of 9:1 NH4Cl(sat):NH3(sat) was then added, followed by 50 mL of water and 200 mL dichloromethane. The layers were separated, and the aqueous layer was extracted with dichloromethane (2×100 mL). The combined organic layers were washed with 100 mL water and then diluted with 100 mL dichloromethane and 100 mL chloroform. The organic layer was washed with 150 mL brine, dried over MgSO4 and Na2SO4, filtered, and concentrated to yield an oil and a solid. The oil was filtered through a cotton plug and the entire flask was then rinsed with hexanes (4×2 mL); these rinses were combined with the oil after filtering through cotton. Concentration of this solution yielded the title compound. 1H NMR (600 MHz, DMSO): δ 7.86 (d, J=8.2Hz, 2H), 7.31 (d, J=8.5Hz, 2H), 5.93 (m, 1 H), 5.07 (m, 1H), 5.05 (m, 1H), 3.79 (s, 3H), 3.41 (d, J=6.7Hz, 1H).
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
copper(I) cyanide
Quantity
0.85 g
Type
reactant
Reaction Step Three
Quantity
0.81 g
Type
reactant
Reaction Step Three
Quantity
12.5 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Four
Name
copper(I) cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
4.13 mL
Type
reactant
Reaction Step Six
[Compound]
Name
NH4Cl(sat)
Quantity
60 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
NH3(sat)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

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